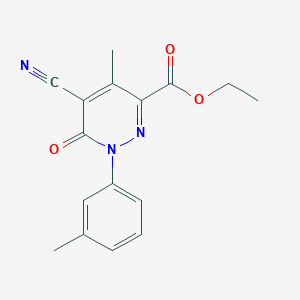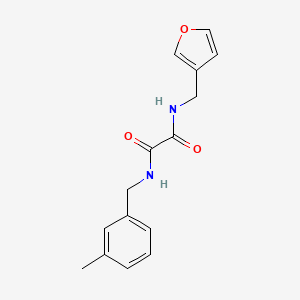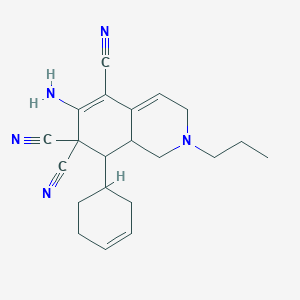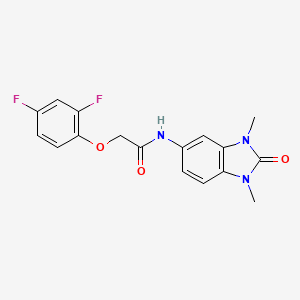![molecular formula C14H20N2O3S B4681498 N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)
N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Overview
Description
N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 exerts its effects by inhibiting the activity of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is known to play a role in the regulation of immune responses and inflammation. Inhibition of DPP-4 by MP-10 may lead to a reduction in the production of pro-inflammatory cytokines and a decrease in neuroinflammation.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain. MP-10 has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. Additionally, MP-10 has been shown to reduce neuropathic pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MP-10 in lab experiments is its well-established synthesis method. MP-10 is also relatively stable and has a long shelf life, which makes it easy to store and use in experiments. However, one of the limitations of using MP-10 is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of MP-10. One area of research could be the development of more efficient synthesis methods for MP-10. Another area of research could be the investigation of the potential therapeutic applications of MP-10 in the treatment of neuroinflammatory and neuropathic conditions. Additionally, the mechanism of action of MP-10 could be further elucidated to better understand its effects on the immune system and inflammation. Further research could also explore the potential use of MP-10 in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. MP-10 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. MP-10 has also been shown to reduce neuropathic pain in animal models.
properties
IUPAC Name |
N-[2-methyl-3-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-12(14(17)16-9-4-3-5-10-16)7-6-8-13(11)15-20(2,18)19/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOPIDYUTYRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4681423.png)
![methyl [5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4681426.png)
![N-cyclopropyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4681432.png)

![2-(methylthio)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4681443.png)

![5-ethyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4681460.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4681465.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4681477.png)


![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)
![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)